REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]2[NH:11][CH:12]=[CH:13][C:6]=12)C=C.CS(O)(=O)=O>[Pd].C(O)C>[NH:11]1[C:7]2=[N:8][CH:9]=[CH:10][C:5]([NH2:4])=[C:6]2[CH:13]=[CH:12]1
|
Name
|
|
Quantity
|
22.69 g
|
Type
|
reactant
|
Smiles
|
C(C=C)NC1=C2C(=NC=C1)NC=C2
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
262 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 0.5 L oven-dried round-bottom flask equipped with a condenser
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Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
ADDITION
|
Details
|
filled with argon
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by SCX-silica column (300 g)
|
Type
|
WASH
|
Details
|
by eluting methanol (3×500 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C1=NC=CC2N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.15 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |